molecular formula C6H11NO2 B146725 N,N-Dimethylacetoacetamide CAS No. 2044-64-6

N,N-Dimethylacetoacetamide

Cat. No. B146725
CAS RN: 2044-64-6
M. Wt: 129.16 g/mol
InChI Key: YPEWWOUWRRQBAX-UHFFFAOYSA-N
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Description

N,N-Dimethylacetoacetamide is a chemical compound that is closely related to N,N-dimethylacetamide (DMA), which is a multipurpose reagent used in various synthetic processes. DMA is known for its ability to donate its hydrogen, carbon, nitrogen, and oxygen atoms for the synthesis of a wide range of compounds under different experimental conditions . Although the provided papers do not directly discuss N,N-Dimethylacetoacetamide, they provide insights into the behavior and properties of similar compounds, which can be extrapolated to understand N,N-Dimethylacetoacetamide.

Synthesis Analysis

The synthesis of related compounds such as N,N-dimethylacetamide acetal has been optimized through methylation with dimethyl sulfate followed by alcoholysis, yielding the product with a significant efficiency of 72% . This suggests that similar methods could potentially be applied to the synthesis of N,N-Dimethylacetoacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-Dimethylacetoacetamide, such as the dimer of trans-N-methylacetamide, has been studied as a model for hydrogen bonds in peptides . These structures are important benchmarks for understanding protein interactions at a quantum chemical level. The molecular mechanics model for the hydrogen-bonded N-methylacetamide dimer also provides insights into the intermolecular interactions that could be relevant for N,N-Dimethylacetoacetamide .

Chemical Reactions Analysis

The reactivity of N,N-dimethylacetamide has been studied in the context of reactions with arenediazonium ions, which can serve as a method for chemically tagging peptide bonds at aggregate interfaces . This provides a glimpse into the types of chemical reactions that N,N-Dimethylacetoacetamide might undergo, given its structural similarity to N,N-dimethylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylacetamide have been extensively studied. For instance, its metabolism in the human body has been monitored, revealing the presence of metabolites such as N-methylacetamide (NMA) in urine . Additionally, a liquid chromatography-tandem mass spectrometry method has been developed for the quantification of N,N-dimethylacetamide and its metabolite NMA in plasma . These studies provide a foundation for understanding the metabolism and physical properties of N,N-Dimethylacetoacetamide.

Scientific Research Applications

Chromatographic Analysis

N,N-Dimethylacetoacetamide (DMAAm) has been employed in the development of chromatographic techniques. For instance, a study developed and validated a liquid chromatography-tandem mass spectrometry method using DMAAm for quantifying it and its metabolite in pediatric plasma. This technique was applied successfully to measure concentrations in plasma samples from pediatric patients (Rosser et al., 2023).

Industrial Uses and Metabolism

DMAAm is recognized as an industrial intermediate, and its disposition and metabolism have been studied extensively. Research has shown that DMAAm is almost completely absorbed and excreted in urine, with minimal fecal excretion and CO2 exhalation. Its metabolism involves reduction and oxidation processes, as well as N-demethylation (Fennell et al., 2011).

Reagent in Chemical Synthesis

DMAAm, along with N,N-Dimethylformamide, has been reported as a multipurpose reagent in the synthesis of various compounds under different experimental conditions. This application highlights its versatility in chemical synthesis (Le Bras & Muzart, 2018).

Thermodynamics Study

The thermodynamic properties of DMAAm have been studied, including phase behavior, vapor pressures, and heat capacities. This research provides a deeper understanding of its properties and potential applications in various fields (Štejfa et al., 2020).

Biomarker in Occupational Exposure

DMAAm has been used to study occupational exposure, specifically in the textile and plastics industries. For example, S-(acetamidomethyl)mercapturic acid (AMMA) and N-methylacetamide (NMA), major urinary metabolites of DMA, were monitored in workers exposed to DMA, offering insights into occupational health and safety (Princivalle et al., 2010).

Nanoparticle Synthesis

DMAAm has been used in the synthesis of gold nanoparticles, demonstrating its role as an effective reducing and stabilizing agent. The reaction temperature during this process plays a significant role in controlling the size and shape of the nanoparticles (Song et al., 2006).

Environmental and Biological Monitoring

Studies on environmental and biological monitoring of DMAAm exposure reveal its significant dermal absorption and its utility as a biomarker for monitoring occupational exposure (Borm et al., 1987).

properties

IUPAC Name

N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEWWOUWRRQBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027454
Record name N,N-Dimethylacetoacetamide
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanamide, N,N-dimethyl-3-oxo-
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Product Name

N,N-Dimethylacetoacetamide

CAS RN

2044-64-6
Record name Dimethylacetoacetamide
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Record name N,N-Dimethylacetoacetamide
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Record name N,N-Dimethylacetoacetamide
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Record name Butanamide, N,N-dimethyl-3-oxo-
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Record name N,N-Dimethylacetoacetamide
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Record name N,N-dimethyl-3-oxobutyramide
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Record name N,N-DIMETHYLACETOACETAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 9 ml (0.05 mmol) of diketene-acetone adduct in 20 ml of toluene was treated with gaseous dimethylamine at room temperature until the reaction was complete. The solvent was removed in vacuo and the residue was purified by chromatography on silica gel (EtOAc/MeOH 0%→10%) yielding 7.0 g of the title compound.
Name
diketene acetone
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
JH Song, YJ Kim, JS Kim - Current Applied Physics, 2006 - Elsevier
Uniform Au nanoparticles were synthesized by a simple process, mixing HAuCl 4 and N,N-dimethylacetoacetamide. These nanoparticles were characterized by UV–Vis, TEM, and EDX. …
Number of citations: 17 www.sciencedirect.com
RF Hobson, LW Reeves… - Organic Magnetic …, 1974 - Wiley Online Library
The molecule N,N‐dimethylacetoacetamide, which is subject to a keto–enol equilibrium process in solution, also exhibits hindered rotation about the amido NC bond. The hindered …
Number of citations: 10 onlinelibrary.wiley.com
A Potthast, T Rosenau, J Sartori, H Sixta, P Kosma - Polymer, 2003 - Elsevier
Certain cellulose samples, especially those of higher molecular weight, are initially insoluble in N,N-dimethylacetamide (DMAc, 1)/lithium chloride, which is a very common solvent …
Number of citations: 100 www.sciencedirect.com
T Rosenau, A Potthast, A Hofinger, H Sixta, P Kosma - 2001 - degruyter.com
Refluxing of cellulose samples in N,N-dimethylacetamide (DMAc, 1), or in DMAc containing low concentrations of LiCl, is a common protocol to facilitate dissolution of the cellulose for …
Number of citations: 26 www.degruyter.com
T Fennell, S Watson, R Snyder, R Jeffcoat… - Xenobiotica, 2011 - Taylor & Francis
N,N-dimethylacetoacetamide (DMAAm) is a β-dicarbonyl compound used as an industrial intermediate. This study investigated the disposition and metabolism of [ 14 C]DMAAm in male …
Number of citations: 5 www.tandfonline.com
RP Woodbury, MW Rathke - The Journal of Organic Chemistry, 1977 - ACS Publications
-Lithio N, N-dimethylacetamide (1) was obtained as a white solid by reaction of NjlV-dimethylacetamide with lithium diisopropylamide in pentane. From NMR evidence, a lithium-oxygen …
Number of citations: 88 pubs.acs.org
M Perrier, G Vicentini - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
In this note we describe the preparation and properties of the addition compounds of N, N-dimethylacetoacetamide (DMAA). Compounds corresponding to the general formula Ln (C104…
Number of citations: 7 www.sciencedirect.com
H Saito, T Matsuo - Nippon Kagaku Kaishi;(Japan), 1979 - osti.gov
Keto-enol tautomerism and solute-solvent HD exchange of N,N-dimethylacetoacetamide were followed by the change in /sup 1/H-NMR spectra after dissolving it into methanol-d (8.3% (…
Number of citations: 2 www.osti.gov
E Prasad, RA Flowers - Journal of the American Chemical Society, 2002 - ACS Publications
The effect of HMPA on the electron transfer (ET) rate of samarium diiodide reduction reactions in THF was analyzed for a series of ketones (2-butanone, methyl acetoacetate, and N,N-…
Number of citations: 122 pubs.acs.org
BS Pedersen, SO Lawesson - Tetrahedron, 1979 - Elsevier
Unsubstituted and 2-monosubstituted 3-oxo esters react with the dimer of p-methoxyphenyl-thionophosphine sulfide (1) and elemental sulfur in anhydrous toluene at 110 to give the …
Number of citations: 152 www.sciencedirect.com

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